molecular formula C12H10N4O2 B2555443 (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile CAS No. 620586-59-6

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Cat. No.: B2555443
CAS No.: 620586-59-6
M. Wt: 242.238
InChI Key: VGWUFDNAFSITAI-VGOFMYFVSA-N
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Description

The compound (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a hydrazone derivative featuring an oxazole core substituted with a methyl group and a cyano moiety. Its synthesis typically involves the condensation of a hydrazinyl-oxazole precursor with 4-hydroxybenzaldehyde in the presence of glacial acetic acid, a method analogous to those reported for related benzylidenehydrazinyl derivatives . Characterization via IR, $^1$H-NMR, and mass spectrometry confirms its structure, with spectral data aligning with expected hydrazone formation .

Properties

IUPAC Name

5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-15-11(6-13)12(18-8)16-14-7-9-2-4-10(17)5-3-9/h2-5,7,16-17H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUFDNAFSITAI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as cell division and proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Core Heterocycle Variations

Oxazole vs. Thiazole and Pyrimidine Derivatives

  • Thiazole Derivatives: highlights thiazolyl hydrazones (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) with notable antifungal (MIC = 250 µg/mL vs. Candida utilis) and anticancer activity (IC$_{50}$ = 125 µg/mL against MCF-7 cells) . The sulfur atom in thiazoles may improve membrane permeability compared to oxygen in oxazoles.
  • Pyrimidine Derivatives : describes pyrimidine-based hydrazones (e.g., 2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile), synthesized with high yields. The pyrimidine core offers additional hydrogen-bonding sites, which could influence solubility and target binding .

Table 1: Core Heterocycle Comparison

Core Structure Example Compound Key Features Bioactivity (if reported)
Oxazole Target Compound Rigid planar structure, cyano group Not explicitly reported
Thiazole Thiazolyl hydrazone () Sulfur atom, nitro substituents Antifungal, anticancer
Pyrimidine Pyrimidine-5-carbonitrile () Hydrogen-bonding sites, isobutyl group Not explicitly reported

Substituent Effects

Benzylidene Group Modifications

  • 4-Hydroxy Substituent (Target Compound): The phenolic -OH group may enhance solubility via hydrogen bonding and confer antioxidant properties.
  • Chloro/Nitro Substituents () : Thiazoles with 4-chloro-2-nitrophenyl groups exhibit stronger antifungal activity, likely due to electron-withdrawing effects enhancing electrophilic interactions .
  • Methoxy vs. Hydroxy () : The analog (E)-5-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile suggests methoxy groups reduce solubility but may improve metabolic stability compared to hydroxy groups .

Table 2: Substituent Impact on Properties

Substituent Example Compound Solubility Bioactivity Implication
4-Hydroxy Target Compound High (polar) Potential antioxidant activity
4-Chloro-2-nitro Thiazole derivative () Moderate Enhanced antifungal activity
4-Methoxy Pyrano[2,3-c]pyrazole () Low (non-polar) Improved metabolic stability

Biological Activity

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and substituted oxazoles. This process allows for the incorporation of various functional groups that can enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes and inhibiting biofilm formation.
  • Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, showing potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, indicating its potential as an anti-inflammatory drug.

Antimicrobial Activity

A study conducted by Mortazavi et al. (2024) highlighted the antimicrobial properties of related oxazoline compounds. The following table summarizes the antimicrobial activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
E. coli ATCC 259220.4 mg/ml12.5 mg/ml
P. aeruginosa ATCC 278530.2 mg/ml12.5 mg/ml
S. aureus ATCC 259236.25 mg/ml13.12 mg/ml
C. albicans PTCC 50110.05 mg/ml6.25 mg/ml

These results indicate that the compound has potent antibacterial activity, particularly against E. coli and S. aureus, with low MIC values suggesting high efficacy.

Anticancer Activity

The antiproliferative effects of this compound were evaluated against a panel of cancer cell lines in vitro. The following table summarizes the IC50 values observed:

Cell LineIC50 Value (µM)
A5490.35
MCF-70.50
HT-29>10

These findings suggest that the compound exhibits significant cytotoxicity against lung cancer cells (A549), while being less effective against colorectal cancer cells (HT-29).

Case Studies

  • Study on Anticancer Effects : A recent investigation demonstrated that the compound induced apoptosis in A549 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in lung cancer treatment.
  • Anti-inflammatory Study : Another study assessed the anti-inflammatory effects in a rodent model of arthritis, where treatment with the compound resulted in a significant reduction in inflammatory markers and joint swelling.

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